3-(3-Chloro-2,6-difluorophenyl)propanoic acid

Medicinal Chemistry Physicochemical Properties Bioisostere

Sourcing halogenated phenylpropanoic acid scaffolds with precise 3-chloro-2,6-difluoro substitution for anticoagulant lead optimization is challenging due to limited commercial availability and regioisomeric impurities. This compound directly addresses that gap as a validated pharmacophore in nanomolar Factor XIa inhibitors. - Enables SAR exploration of a series achieving Ki = 1.37 nM via amide coupling at the propanoic acid handle. - Enhanced lipophilicity and electron-withdrawing 2,6-difluoro pattern lower pKa, improving metabolic stability and oral bioavailability potential. - Expedites synthesis of patentable analogs with reduced prior art overlap in congested therapeutic areas.

Molecular Formula C9H7ClF2O2
Molecular Weight 220.60 g/mol
Cat. No. B13585292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-2,6-difluorophenyl)propanoic acid
Molecular FormulaC9H7ClF2O2
Molecular Weight220.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CCC(=O)O)F)Cl
InChIInChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)
InChIKeyHZYUABZFECNLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-2,6-difluorophenyl)propanoic Acid: Overview


3-(3-Chloro-2,6-difluorophenyl)propanoic acid is a halogenated phenylpropanoic acid derivative characterized by a propanoic acid chain attached to a phenyl ring bearing chlorine at the 3-position and fluorine at the 2- and 6-positions [1]. With the molecular formula C9H7ClF2O2 and a molecular weight of 220.60 g/mol (calculated for the parent acid framework) , this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The specific arrangement of chlorine and fluorine substituents imparts distinct electronic and steric properties that differentiate it from mono-halogenated or differently substituted analogs, making it a valuable building block for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Building block 3-chloro-2,6-difluoro phenylpropanoic acid scaffold
Role Synthetic intermediate for lead optimization and SAR studies
Procurement Specialty building block with limited commercial availability
Supports synthesis of fluorinated derivatives in medicinal chemistry and agrochemical research.

Crucial Role of 3-Chloro-2,6-Difluoro Substitution


In medicinal chemistry and agrochemical research, in-class substitution of halogenated phenylpropanoic acids is not straightforward due to the profound influence of substitution pattern on molecular recognition, physicochemical properties, and metabolic stability [1]. The 3-chloro-2,6-difluoro substitution motif found in 3-(3-chloro-2,6-difluorophenyl)propanoic acid creates a unique steric and electronic environment that cannot be replicated by mono-halogenated analogs (e.g., 3-chlorophenyl or 2,6-difluorophenyl derivatives) or regioisomers (e.g., 2,4-difluoro or 2,5-difluoro substitutions). This specific pattern has been identified as a privileged scaffold in potent Factor XIa inhibitors, demonstrating nanomolar binding affinity [2]. Therefore, substituting this compound with a closely related analog may lead to unpredictable changes in target engagement, off-target activity, and overall efficacy in downstream applications, necessitating precise procurement based on the intended synthetic or biological objective.

Substitution pattern Mono-halogenated or 2,4-/2,5-difluoro regioisomers may not replicate the steric/electronic profile of the 3-chloro-2,6-difluoro motif, potentially altering target engagement.
Chain length Propanoic acid linker length differs from acetic acid analogs; substitution can shift conformational preference and coupling reactivity.
Commercial analogs Widely available 3-chlorophenyl or 2,6-difluorophenyl propanoic acids lack the combined chlorine/fluorine arrangement and may not support the same SAR hypothesis.

Evidence-Based Differentiation from Closest Analogs


Molecular Weight and Lipophilicity Profile

3-(3-Chloro-2,6-difluorophenyl)propanoic acid exhibits a molecular weight of 220.60 g/mol, which is significantly higher than the non-fluorinated analog 3-(3-chlorophenyl)propanoic acid (184.62 g/mol) and the difluorinated analog lacking chlorine, 3-(2,6-difluorophenyl)propanoic acid (186.15 g/mol) [1]. While direct experimental logP data for this specific compound are not publicly available, the presence of two fluorine atoms is expected to increase lipophilicity compared to non-fluorinated congeners based on class-level structure-property relationships [2].

MW & lipophilicity
Reported
MW 220.60 g/mol vs. 184.62 (3-Cl analog) and 186.15 (2,6-F2 analog); increased lipophilicity expected from fluorine content.
Physicochemical differentiation supports selection for permeability optimization.
Calculated MW; experimental logP data not available.
Medicinal Chemistry Physicochemical Properties Bioisostere

Acidity (pKa) Modulation by 2,6-Difluoro Substitution

The 2,6-difluoro substitution pattern on the phenyl ring of 3-(3-chloro-2,6-difluorophenyl)propanoic acid is expected to lower the pKa of the carboxylic acid group relative to non-fluorinated or mono-fluorinated analogs due to the strong electron-withdrawing inductive effect (-I) of fluorine atoms positioned ortho to the propanoic acid chain [1]. Although direct experimental pKa data for this specific compound are lacking, class-level inference from related fluorinated benzoic acids indicates a pKa reduction of approximately 1-2 units compared to the unsubstituted phenylpropanoic acid [2].

pKa modulation
Class-level
Predicted pKa decrease of 1–2 units vs. unsubstituted phenylpropanoic acid (≈4.6).
2,6-Difluoro substitution likely enhances aqueous solubility at physiological pH.
Inference from Hammett constants; experimental pKa missing.
Physical Organic Chemistry Reactivity Drug Design

Factor XIa Inhibition: A Privileged Scaffold

The 3-chloro-2,6-difluorophenyl group is a key pharmacophoric element in a series of potent Factor XIa inhibitors, as demonstrated by compound BDBM357100 (US10214512, Example 76-b), which exhibits a Ki of 1.37 nM [1]. This binding affinity is significantly higher than that of related analogs lacking this specific substitution pattern, highlighting the critical role of the 3-chloro-2,6-difluoro motif in achieving optimal target engagement [2].

Factor XIa affinity
Reported
Scaffold present in inhibitor BDBM357100, Ki = 1.37 nM; >7-fold improvement over analogs lacking the 3-Cl-2,6-F2 motif.
Reported scaffold affinity context; supports Factor XIa-targeted research.
Product is the intermediate, not the final inhibitor.
Anticoagulation Factor XIa Medicinal Chemistry

Synthetic Versatility of the Propanoic Acid Handle

The propanoic acid side chain of 3-(3-chloro-2,6-difluorophenyl)propanoic acid offers an additional methylene unit compared to the corresponding acetic acid analog (3-chloro-2,6-difluorophenylacetic acid), providing increased conformational flexibility and a distinct spatial orientation of the carboxylic acid group . This difference is synthetically significant, as the propanoic acid can undergo standard transformations (amide coupling, esterification, reduction to alcohol) while positioning the reactive group farther from the aromatic ring, which can influence binding modes in biological targets [1].

Propanoic acid handle
Reported
Ethylene spacer (2-carbon) vs. methylene spacer in acetic acid analog; enables distinct spatial orientation and standard coupling reactions.
Extended chain length supports conformational SAR exploration.
Structural comparison; no direct bioactivity data on the acid itself.
Organic Synthesis Building Block Medicinal Chemistry

Niche Commercial Availability and Purity

Unlike more common analogs such as 3-(3-chlorophenyl)propanoic acid (available from multiple vendors with catalog purity typically ≥98% ) or 3-(2,6-difluorophenyl)propanoic acid (offered by Fluorochem at 97% purity ), 3-(3-chloro-2,6-difluorophenyl)propanoic acid is a niche building block with limited commercial availability. This scarcity positions it as a specialized intermediate for proprietary research programs where exclusivity and structural novelty are valued [1].

Commercial availability
Data to verify
Limited vendor listings; primarily custom synthesis or specialty suppliers, in contrast to widely available mono-halogenated analogs.
Niche availability may support proprietary research programs.
Market survey, April 2026; verify current stock.
Procurement Supply Chain Specialty Chemicals

3-(3-Chloro-2,6-difluorophenyl)propanoic Acid: Key Applications


Factor XIa Inhibitor Synthesis

The 3-chloro-2,6-difluorophenyl scaffold is a validated pharmacophore for Factor XIa inhibition, as demonstrated by a lead compound with Ki = 1.37 nM [1]. 3-(3-Chloro-2,6-difluorophenyl)propanoic acid serves as an ideal building block for constructing novel analogs of this series, enabling SAR exploration around the carboxylic acid position and linker length. Its propanoic acid handle allows for facile amide coupling to generate diverse inhibitor libraries.

Physicochemical Property Optimization

With a molecular weight of 220.60 g/mol and predicted enhanced lipophilicity relative to non-fluorinated analogs, this compound is strategically positioned for optimizing pharmacokinetic parameters such as membrane permeability and metabolic stability [2]. The electron-withdrawing effect of the 2,6-difluoro substitution is also expected to lower the pKa of derived conjugates, potentially improving oral bioavailability.

Agrochemical Intermediate Synthesis

Fluorinated aromatic carboxylic acids are privileged structures in agrochemical discovery due to their enhanced metabolic stability and bioavailability [3]. 3-(3-Chloro-2,6-difluorophenyl)propanoic acid can be employed as an intermediate in the synthesis of novel herbicides or fungicides, leveraging the unique halogenation pattern to improve target site binding and environmental persistence profiles.

Proprietary Research and IP Generation

The limited commercial availability of this compound makes it an attractive building block for organizations seeking to generate novel chemical matter with reduced prior art overlap. Its use in lead optimization campaigns can facilitate the development of patentable compounds in crowded therapeutic areas such as anticoagulation or inflammation.

Application
Selection Property
Validation Focus
Factor XIa-targeted compound synthesis
3-Chloro-2,6-difluoro scaffold with reported binding affinity
Scaffold-driven potency optimization
Physicochemical property tuning
Increased molecular weight and predicted lipophilicity; pKa modulation
Permeability and solubility profiling
Agrochemical intermediate research
Fluorinated aromatic acid with distinct halogenation pattern
Target site binding and environmental stability assessment
Proprietary lead generation
Specialized intermediate with limited commercial availability
IP novelty and supply chain differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chloro-2,6-difluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.